Borivilianoside H

Description

Borivilianoside H is a steroidal saponin isolated from Chlorophytum borivilianum, a plant traditionally used for its immunomodulatory, antidiabetic, and aphrodisiac properties . It has demonstrated selective cytotoxicity against human cancer cell lines, including colorectal (HCT-116, HT-29) and breast adenocarcinoma (MCF-7) cells, with half-maximal growth inhibition (GI₅₀) values in the micromolar range . Mechanistically, in silico studies suggest it binds to kinesin-like protein 11 (KIF11), a mitotic motor protein, and fibroblast activation protein (FAP), disrupting cancer cell proliferation .

Propriétés

Formule moléculaire |

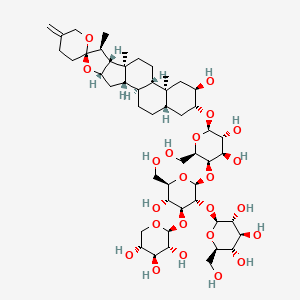

C50H80O23 |

|---|---|

Poids moléculaire |

1049.2 g/mol |

Nom IUPAC |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,15R,16R,18S)-15-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C50H80O23/c1-19-7-10-50(65-17-19)20(2)32-28(73-50)12-24-22-6-5-21-11-27(25(54)13-49(21,4)23(22)8-9-48(24,32)3)66-45-40(63)37(60)41(31(16-53)69-45)70-47-43(72-46-39(62)36(59)34(57)29(14-51)67-46)42(35(58)30(15-52)68-47)71-44-38(61)33(56)26(55)18-64-44/h20-47,51-63H,1,5-18H2,2-4H3/t20-,21-,22+,23-,24-,25+,26+,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50+/m0/s1 |

Clé InChI |

SJHIBFXOMDDLAA-XAEAFORFSA-N |

SMILES isomérique |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)C)O[C@]11CCC(=C)CO1 |

SMILES canonique |

CC1C2C(CC3C2(CCC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)C)OC11CCC(=C)CO1 |

Synonymes |

borivilianoside H |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Functional Characteristics

Borivilianoside H comprises a steroidal aglycone core linked to oligosaccharide chains, a hallmark of saponins. This structure enhances membrane permeability and receptor interactions . Unlike taxanes (e.g., paclitaxel) or flavonoids (e.g., quercetin), its activity relies on dual apoptotic and anti-mitotic mechanisms, distinguishing it from single-target chemotherapeutics .

Comparison with Structural Analogs

Table 1: Structural Analogs of this compound

Comparison with Functional Analogs

Table 2: Functional Analogs in Cancer Therapy

| Compound | Source/Class | Mechanism | Potency (GI₅₀) | Selectivity |

|---|---|---|---|---|

| This compound | Steroidal saponin | KIF11/FAP inhibition | 15–25 µM | Moderate (MCF-7 > PC3) |

| Paclitaxel | Taxane (plant alkaloid) | Microtubule stabilization | 1–10 nM | Broad (multiple cancers) |

| Quercetin | Flavonoid | Antioxidant, pro-apoptotic | 10–50 µM | Low (normal cell toxicity) |

| Cucurbitacin B | Triterpenoid | JAK/STAT inhibition | 0.1–1 µM | High (colon, breast) |

Key Findings :

- Paclitaxel: 1,000-fold more potent than this compound but lacks selectivity, causing neurotoxicity .

- Quercetin: Shares antioxidant properties but induces apoptosis via reactive oxygen species (ROS), contrasting with this compound’s receptor-mediated pathway .

Q & A

Q. What are the validated analytical methods for identifying and quantifying Borivilianoside H in plant extracts?

Methodological Answer: Researchers should employ hyphenated techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Quantitative analysis often utilizes HPLC with UV-Vis detection at wavelengths optimized for this compound’s absorption maxima (e.g., 254 nm). Calibration curves using purified standards are critical for accuracy . For reproducibility, document chromatographic conditions (e.g., column type, mobile phase gradient) and validate methods per ICH guidelines (precision, recovery rate, LOD/LOQ) .

Table 1 : Common Analytical Techniques for this compound

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC-UV | Quantification | Column: C18; Mobile phase: Acetonitrile/Water (70:30); Flow rate: 1.0 mL/min |

| LC-MS/MS | Structural ID | Ionization: ESI+; Fragmentation patterns (m/z 800 → 637, 475) |

| NMR (1H/13C) | Stereochemical analysis | Solvent: CD3OD; Reference: TMS |

Q. How can researchers optimize the isolation of this compound from Chlorophytum borivilianum?

Methodological Answer: A sequential extraction protocol using polarity-based solvents (hexane → ethyl acetate → methanol) is recommended. Column chromatography with silica gel or Sephadex LH-20 can isolate this compound from crude extracts. Fraction purity should be monitored via TLC (Rf ~0.5 in chloroform:methanol 8:2). For scale-up, consider countercurrent chromatography (CCC) to minimize solvent waste .

Q. What preliminary assays are suitable for screening this compound’s bioactivity?

Methodological Answer: Begin with in vitro models:

- Antioxidant : DPPH/ABTS radical scavenging assays (IC50 values).

- Anti-inflammatory : COX-2 inhibition ELISA.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2). Include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements to ensure statistical robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic profiles of this compound?

Methodological Answer: Discrepancies in bioavailability studies (e.g., oral vs. intravenous administration) may arise from differences in experimental models (rodents vs. humans) or formulation matrices. Conduct meta-analyses using PRISMA guidelines to identify confounding variables . Validate findings via in situ intestinal perfusion models or Caco-2 cell monolayers to assess absorption mechanisms. Pharmacokinetic parameters (t1/2, Cmax) should be compared using ANOVA with post-hoc tests .

Q. What strategies are effective for elucidating this compound’s mechanism of action in neurodegenerative diseases?

Methodological Answer: Combine omics approaches:

- Transcriptomics : RNA-seq to identify differentially expressed genes in neuronal cells.

- Proteomics : SILAC labeling to quantify protein interactions (e.g., amyloid-beta pathways). Validate targets via CRISPR/Cas9 knockouts or siRNA silencing in in vitro models (e.g., SH-SY5Y cells). Dose-response studies (0.1–100 μM) and time-course experiments are critical to establish causality .

Q. How can structural modifications enhance this compound’s stability without compromising bioactivity?

Methodological Answer: Use computational tools (e.g., molecular docking with AutoDock Vina) to predict substituent effects on stability and receptor binding. Synthesize analogs via glycosylation or acetylation at hydroxyl groups. Assess stability under accelerated conditions (40°C/75% RH for 6 months) via HPLC and compare bioactivity retention in enzyme inhibition assays .

Methodological Frameworks for Research Design

What frameworks ensure rigor in formulating research questions about this compound?

Apply the FINER criteria :

- Feasible : Confirm access to purified this compound (≥95% purity) via suppliers like Sigma-Aldrich.

- Novel : Address gaps (e.g., "How does this compound modulate mTOR signaling in cancer?").

- Ethical : Use animal models compliant with ARRIVE guidelines.

- Relevant : Align with NIH priorities (e.g., natural products for metabolic disorders) .

Q. How should researchers design studies to address conflicting reports on this compound’s cytotoxicity?

Adopt a PICO framework :

- Population : Human hepatocytes (primary vs. immortalized).

- Intervention : this compound (10–100 μM).

- Comparison : Doxorubicin (positive control).

- Outcome : IC50 values via flow cytometry (apoptosis/necrosis ratios). Use multivariate regression to account for variables like cell passage number and serum concentration .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. For transcriptomics data, apply Benjamini-Hochberg correction to control false discovery rates. Report 95% confidence intervals and effect sizes (Cohen’s d) for transparency .

Q. How can researchers ensure reproducibility in this compound studies?

Follow FAIR principles :

- Findable : Deposit raw NMR/HPLC data in repositories like Zenodo.

- Accessible : Share protocols on protocols.io .

- Interoperable : Use ISA-Tab format for metadata.

- Reusable : Provide SOPs for animal dosing and cell culture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.